N,N-Dimethyl-2-(piperidin-4-yl)ethanamine hydrochloride
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Overview
Description
N,N-Dimethyl-2-(piperidin-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H20N2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(piperidin-4-yl)ethanamine hydrochloride typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with N,N-dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(piperidin-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N,N-Dimethyl-2-(piperidin-4-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(piperidin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(piperidin-3-yl)ethanamine dihydrochloride
- N,N-Dimethyl-2-(piperidin-2-yl)ethanamine dihydrochloride
- N,N-Dimethyl-2-(4-pyridinyl)ethanamine
Uniqueness
N,N-Dimethyl-2-(piperidin-4-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its binding affinity and selectivity for certain receptors. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H21ClN2 |
---|---|
Molecular Weight |
192.73 g/mol |
IUPAC Name |
N,N-dimethyl-2-piperidin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-11(2)8-5-9-3-6-10-7-4-9;/h9-10H,3-8H2,1-2H3;1H |
InChI Key |
ARDJBEJSGRQZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CCNCC1.Cl |
Origin of Product |
United States |
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